REACTION_CXSMILES
|
CC1CC(C)CNC1.Cl.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[S:17]1[CH2:22]CCC(C=O)[CH2:18]1.[OH2:25]>>[S:17]1[CH2:22][CH2:11][CH2:12][CH:13]([CH:14]=[CH:15][C:10](=[O:25])[CH3:16])[CH2:18]1
|
Name
|
aqueous solution
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
CC1CNCC(C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
S1CC(CCC1)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
in concentration
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
was distilled by aspirator under reduced pressure at an inside temperature of 40° C
|
Type
|
DISTILLATION
|
Details
|
During the distillation
|
Type
|
DISTILLATION
|
Details
|
the same amount of toluene as that of toluene distilled
|
Type
|
ADDITION
|
Details
|
was continuously added into the reaction vessel so that the amount of toluene in the vessel
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1CC(CCC1)C=CC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |